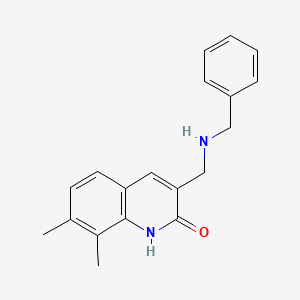

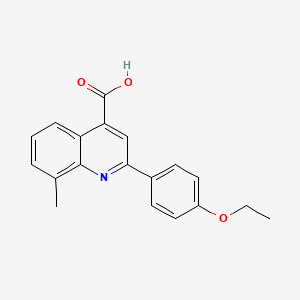

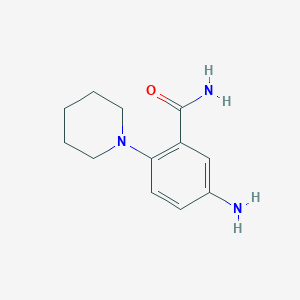

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one is an organic compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and other areas. It is a bicyclic heterocyclic compound that has both an aromatic ring and an aliphatic ring. This compound has a wide range of properties that make it an attractive option for scientific research.

Scientific Research Applications

Anticancer and Antimicrobial Potential

A study by Bolakatti et al. (2020) explored a series of novel compounds related to 3-(Benzylamino-methyl)-7,8-dimethyl-1H-quinolin-2-one, focusing on their anticancer and antimicrobial properties. The study found that these compounds, particularly compound 8f, showed significant anticancer activity against MCF-7 and WRL68 cancer cells and demonstrated interesting antibacterial activity against Gram-negative bacteria E. coli. The compounds were synthesized and their structures characterized, with docking studies performed to understand their binding interactions at the active site of the target enzyme EGFR tyrosine kinase (Bolakatti et al., 2020).

Synthetic Approaches and Derivatives

Sekar & Prasad (1999) focused on a general method of synthesizing this compound derivatives, using diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines. This approach is significant in extending synthetic programs to naturally occurring derivatives, particularly pyrano group alkaloids (Sekar & Prasad, 1999).

Photofluorescent Properties and Cytotoxicity

In 2015, Politanskaya et al. described the synthesis of benzene-fluorinated 2,2-dimethyl-2,3-dihydro-1H-quinolin-4-ones, examining their photofluorescent properties and cytotoxicity. The study revealed that these derivatives, including those related to this compound, exhibited consistent fluorescence properties and showed an enhanced cytotoxic effect against tumor cells compared to normal cells. Additionally, their antioxidant properties were explored (Politanskaya et al., 2015).

Antihypertensive Activity

Alagarsamy & Pathak (2007) synthesized a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, closely related to the structure of this compound. These compounds were evaluated for their antihypertensive activity, with one specific compound showing more effective antihypertensive activity than the standard reference prazocin (Alagarsamy & Pathak, 2007).

Properties

IUPAC Name |

3-[(benzylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-13-8-9-16-10-17(19(22)21-18(16)14(13)2)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORBLGGVFVHXQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)

![1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B1299846.png)

![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)